4-(Pyridin-2-ylmethyl)piperazin-1-amine
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Overview
Description
4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride is a chemical compound with the molecular formula C10H16N4.2ClH. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of parallel solid-phase synthesis and photocatalytic synthesis can also be employed to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
4-(Pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(pyridin-2-ylmethyl)piperazin-1-amine |
InChI |
InChI=1S/C10H16N4/c11-14-7-5-13(6-8-14)9-10-3-1-2-4-12-10/h1-4H,5-9,11H2 |
InChI Key |
ZYZAREVBCCCSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)N |
Origin of Product |
United States |
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